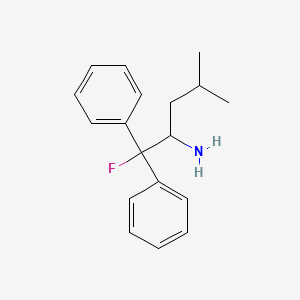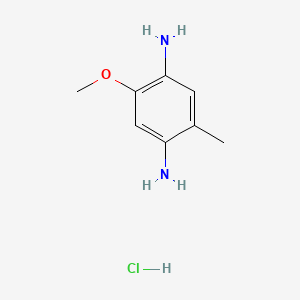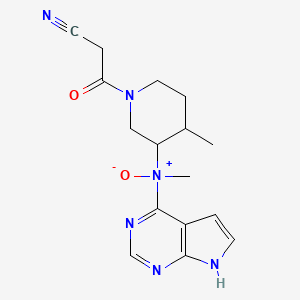![molecular formula C20H35ClNPPd B12292351 Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is an organometallic compound with the molecular formula C20H35ClNPPd. It is a palladium complex that features a chloro ligand, a crotyl group, and a di-tert-butyl(4-dimethylaminophenyl)phosphine ligand. This compound is known for its applications in catalysis and organic synthesis.
Preparation Methods
The synthesis of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) typically involves the reaction of palladium(II) chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine and crotyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other nucleophiles such as halides, alkoxides, or amines.
Oxidative Addition: The compound can undergo oxidative addition reactions with organic halides, forming new palladium-carbon bonds.
Scientific Research Applications
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) involves the coordination of the palladium center with the ligands, which stabilizes the complex and facilitates various catalytic processes. The palladium center acts as a catalyst by undergoing oxidative addition, transmetalation, and reductive elimination steps, which are essential for cross-coupling reactions. The molecular targets and pathways involved include the formation of palladium-carbon bonds and the activation of organic substrates .
Comparison with Similar Compounds
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) can be compared with other palladium complexes such as:
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): This compound is also used as a catalyst in organic synthesis but has different ligands and reactivity.
Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II): Similar in structure but with two chloro ligands, it is used in similar catalytic applications.
Di-tert-butyl(4-dimethylaminophenyl)phosphine: This ligand is used in various palladium complexes and provides steric and electronic properties that influence the reactivity of the complex.
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is unique due to its specific ligand combination, which provides distinct reactivity and stability in catalytic processes.
Properties
Molecular Formula |
C20H35ClNPPd |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
(E)-but-2-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;; |
InChI Key |
ASQSTGRGIHOSGZ-NXZCPFRHSA-M |
Isomeric SMILES |
C/C=C/[CH2-].CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Canonical SMILES |
CC=C[CH2-].CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


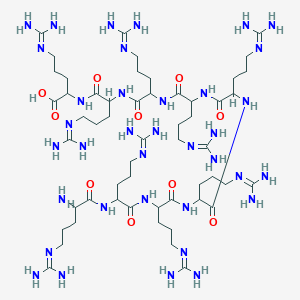
![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)
![N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide](/img/structure/B12292306.png)

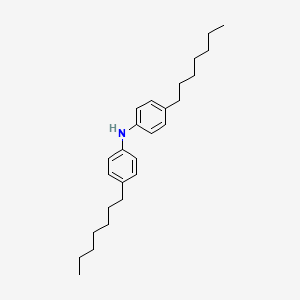
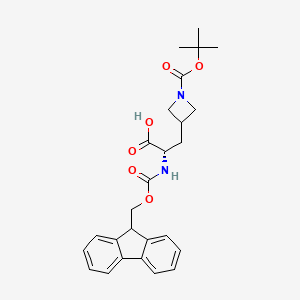
![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
